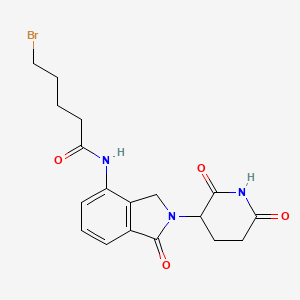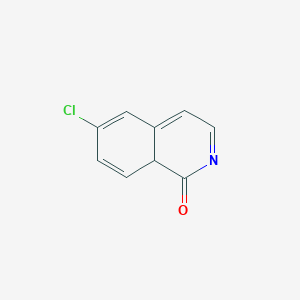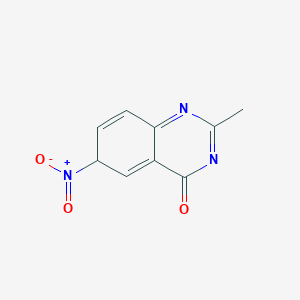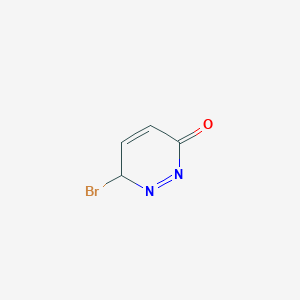
3-bromo-3H-pyridazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-3H-pyridazin-6-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 3-position of the pyridazinone ring adds to its chemical reactivity and potential for various applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 3-bromo-3H-pyridazin-6-one typically involves the cyclization of phenylhydrazone of levulinic acid followed by bromination. The most common synthetic route includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-bromo-3H-pyridazin-6-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the ring.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include Lewis acids, silyl enol ethers, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antidiabetic agent.
Industry: The compound’s reactivity makes it useful in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-bromo-3H-pyridazin-6-one involves its interaction with various molecular targets and pathways. For instance, it has been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to its potential use as an antiplatelet agent. Additionally, its interaction with specific enzymes and receptors contributes to its diverse pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
3-bromo-3H-pyridazin-6-one can be compared with other pyridazinone derivatives, such as:
4,5-disubstituted 3(2H)-pyridazinones: These compounds have shown similar pharmacological activities but differ in their substitution patterns and specific applications.
6-aryl-3(2H)-pyridazinones: These derivatives have been studied for their cardiovascular effects and have shown enhanced potency with specific substitutions.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C4H3BrN2O |
|---|---|
Molekulargewicht |
174.98 g/mol |
IUPAC-Name |
3-bromo-3H-pyridazin-6-one |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-2-4(8)7-6-3/h1-3H |
InChI-Schlüssel |
RXPXGXVULXAFCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N=NC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


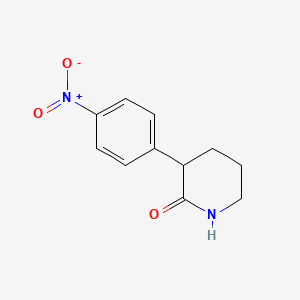
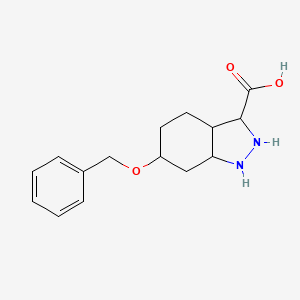
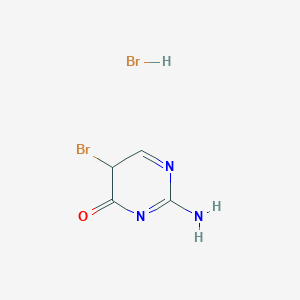


![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12360152.png)

![Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester](/img/structure/B12360159.png)
![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-](/img/structure/B12360169.png)
